

In-Depth Technical Guide: Physicochemical Properties of 2,3,5-Tribromopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,5-Tribromopyridine**

Cat. No.: **B189629**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of **2,3,5-Tribromopyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the physicochemical data, detailed experimental protocols for its determination, and a logical workflow for its synthesis and characterization.

Physicochemical Data of 2,3,5-Tribromopyridine

2,3,5-Tribromopyridine is a white to pale yellow crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₅ H ₂ Br ₃ N
Molecular Weight	315.79 g/mol
Melting Point	120-123 °C
Appearance	Off-white to white crystalline powder
Purity (GC)	≥ 98%
CAS Number	75806-85-8

Experimental Protocols

Melting Point Determination of 2,3,5-Tribromopyridine

The melting point of **2,3,5-Tribromopyridine** was determined using the capillary method with a Mel-Temp apparatus.[1]

Materials and Equipment:

- **2,3,5-Tribromopyridine** sample (finely powdered)
- Capillary tubes (sealed at one end)
- Mel-Temp apparatus or similar melting point device[1]
- Thermometer calibrated for high-temperature measurements
- Spatula
- Mortar and pestle (if sample is not finely powdered)

Procedure:

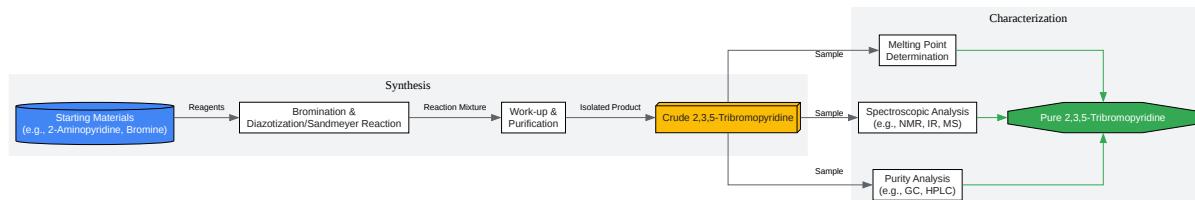
- Sample Preparation: A small amount of the **2,3,5-Tribromopyridine** sample was placed on a clean, dry watch glass. If necessary, the sample was ground to a fine powder using a mortar and pestle to ensure uniform heat distribution.[2]
- Capillary Tube Packing: The open end of a capillary tube was pressed into the powdered sample. The tube was then inverted and tapped gently to pack the solid at the sealed end. This process was repeated until a sample column of approximately 3-5 mm in height was achieved.[1][3]
- Apparatus Setup: The packed capillary tube was inserted into the heating block of the Mel-Temp apparatus.[1] The thermometer was positioned correctly to ensure accurate temperature reading.
- Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) was initially used to determine an approximate melting range.[1]

- Accurate Melting Point Determination: A fresh sample was prepared in a new capillary tube. The apparatus was heated rapidly to a temperature approximately 15 °C below the previously observed melting point.[\[1\]](#) The heating rate was then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[\[1\]](#)
- Data Recording: The temperature at which the first drop of liquid appeared was recorded as the beginning of the melting range. The temperature at which the entire sample turned into a clear liquid was recorded as the end of the melting range.[\[1\]](#)[\[4\]](#) The experiment was repeated to ensure the reproducibility of the results.

Synthesis of 2,3,5-Tribromopyridine (Illustrative Protocol)

While a specific detailed protocol for the synthesis of **2,3,5-Tribromopyridine** is not readily available in the provided search results, a plausible method can be adapted from the synthesis of related brominated pyridines, such as 2,5-dibromopyridine. The following is a representative procedure.

Materials:


- 2-Aminopyridine
- Bromine
- Acetic acid
- Sodium nitrite
- Hydrobromic acid
- Cuprous bromide (catalyst)
- Sodium hydroxide
- Organic solvent (e.g., diethyl ether)

Procedure:

- **Bromination:** 2-Aminopyridine is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specified period to yield a mixture of brominated aminopyridines.
- **Diazotization and Sandmeyer Reaction:** The resulting mixture containing brominated aminopyridines is treated with sodium nitrite in the presence of hydrobromic acid at a low temperature (typically 0-5 °C) to form a diazonium salt. This is followed by a Sandmeyer reaction, where the diazonium salt is decomposed in the presence of a cuprous bromide catalyst to replace the amino group with a bromine atom, leading to the formation of **2,3,5-Tribromopyridine**.^[5]
- **Work-up and Purification:** The reaction mixture is neutralized with a base, such as sodium hydroxide, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography to obtain pure **2,3,5-Tribromopyridine**.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of **2,3,5-Tribromopyridine** to its final characterization, ensuring product purity and identity.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and characterization of **2,3,5-Tribromopyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cerritos.edu [cerritos.edu]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. byjus.com [byjus.com]
- 5. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 2,3,5-Tribromopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189629#melting-point-of-2-3-5-tribromopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com